what is (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine
what is (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine
An In-Depth Technical Guide to (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine (Fmoc-D-Serine)
Authored by a Senior Application Scientist
Introduction: The Architectural Significance of Fmoc-D-Serine in Peptide Synthesis
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine, commonly abbreviated as Fmoc-D-Serine, is a cornerstone building block in the field of synthetic peptide chemistry.[1][2] It is a derivative of the natural amino acid serine, distinguished by two critical modifications: the attachment of a base-labile fluorenylmethoxycarbonyl (Fmoc) group to its α-amino terminus and its D-enantiomeric configuration.[2][3] These features make it an indispensable reagent for Solid-Phase Peptide Synthesis (SPPS), the predominant method for assembling peptides for research, diagnostics, and therapeutic drug development.[4][5][6]
The Fmoc group serves as a temporary protecting shield for the primary amine.[7][8] Its strategic advantage lies in its stability under acidic conditions and its rapid removal by mild bases, typically a solution of piperidine in an organic solvent.[7][9] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which can remain intact throughout the peptide assembly and be removed in the final cleavage step.[5][10][11] The incorporation of the "unnatural" D-isomer of serine is a key strategy in drug development to enhance the metabolic stability of peptide-based therapeutics by making them resistant to proteolytic degradation.[12]
This guide provides an in-depth exploration of Fmoc-D-Serine, focusing on its chemical properties, its critical role in the Fmoc-SPPS workflow, and the analytical methodologies required to ensure synthetic success.
Core Molecular Attributes: The Necessity of Side-Chain Protection
Serine possesses a primary hydroxyl (-OH) group in its side chain, which is a reactive nucleophile. During peptide synthesis, this hydroxyl group must be protected to prevent undesirable side reactions, such as O-acylation, during the activation and coupling of subsequent amino acids.[13] Failure to protect this group can lead to the formation of branched peptides and other impurities, compromising the yield and purity of the target peptide.
The most common protecting group for the serine side chain in Fmoc-based synthesis is the tert-butyl (tBu) group.[11][14] This leads to the use of Fmoc-D-Ser(tBu)-OH , the derivative overwhelmingly preferred for practical SPPS.[14][15] The tBu ether is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of releasing the synthesized peptide from the solid support.[11]
Caption: Chemical structure of Fmoc-D-Ser(tBu)-OH.
Data Presentation: Physicochemical Properties
| Property | Fmoc-D-Ser-OH | Fmoc-D-Ser(tBu)-OH |
| CAS Number | 116861-26-8[3][16] | 128107-47-1[14] |
| Molecular Formula | C₁₈H₁₇NO₅[16][17] | C₂₂H₂₅NO₅[14] |
| Molecular Weight | 327.33 g/mol [16][17] | 383.44 g/mol [14] |
| Appearance | White to off-white solid[16][17] | White powder[14] |
| Side-Chain Protection | None | tert-butyl (tBu) ether[11] |
| Primary Application | Derivatization, specialized synthesis[18] | Standard Fmoc Solid-Phase Peptide Synthesis[14] |
| Cleavage Conditions | N/A | Trifluoroacetic acid (TFA)[11] |
The Core Application: Fmoc-D-Serine in the SPPS Cycle
Fmoc-SPPS is a cyclical process that sequentially adds amino acids to a growing chain anchored to a solid resin support.[4][5] The use of a solid support is a key innovation, as it allows for the easy removal of excess reagents and byproducts by simple filtration and washing, streamlining the entire process.[4][19]
Experimental Workflow: A Single SPPS Cycle
The following diagram and protocol outline the essential steps for incorporating a single Fmoc-D-Ser(tBu)-OH residue into a peptide chain.
Caption: A single cycle of the Fmoc solid-phase peptide synthesis (SPPS) workflow.
Detailed Protocol 1: Fmoc Group Deprotection
This protocol describes the removal of the N-terminal Fmoc protecting group from the resin-bound peptide chain, exposing a free amine for the next coupling step.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[20]
-
Solvent Removal: Drain the DMF from the resin.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[4][7] Agitate the mixture for 5-7 minutes.[20]
-
Second Deprotection (Optional but Recommended): Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.[21]
-
Washing: Drain the deprotection solution and thoroughly wash the resin multiple times with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[20][21] Typically, 5-6 washes are performed.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[21] A base, typically the secondary amine piperidine, abstracts the acidic proton on the fluorenyl ring system.[9][10] This initiates a cascade that results in the cleavage of the carbamate linkage, releasing CO₂, the free amine of the peptide, and a highly reactive dibenzofulvene (DBF) intermediate. The DBF is immediately trapped by piperidine to form a stable adduct, driving the reaction to completion.[9][22]
Caption: The base-catalyzed mechanism of Fmoc group deprotection by piperidine.
Detailed Protocol 2: Amino Acid Activation and Coupling
This protocol describes the activation of the carboxylic acid of Fmoc-D-Ser(tBu)-OH and its subsequent coupling to the free amine on the peptide-resin.
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-D-Ser(tBu)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-4.5 equivalents) in DMF.[20]
-
Add Base: Add an activation base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents), to the amino acid solution.[20][21] Allow the mixture to pre-activate for 3-8 minutes.[21] Causality Note: Pre-activation converts the carboxylic acid into a more reactive ester, facilitating nucleophilic attack by the peptide's free amine.
-
Coupling: Add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.[20] The exact time can vary depending on the sequence.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Trustworthiness: Self-Validating Systems for Quality Control
To ensure the synthesis of a high-purity peptide, it is essential to monitor the completion of both the deprotection and coupling steps. This is a cornerstone of a self-validating protocol.
Quantitative Analysis: UV-Vis Monitoring of Fmoc Deprotection
The dibenzofulvene-piperidine adduct produced during deprotection has a strong UV absorbance maximum around 301 nm.[23] This property can be exploited to quantify the amount of Fmoc group removed, which directly corresponds to the loading of the first amino acid or the efficiency of a deprotection step.[23][24]
Detailed Protocol 3: UV-Vis Quantification
-
Collect Filtrate: During the first piperidine treatment step (Protocol 1, Step 3), collect the entire filtrate.
-
Dilute: Dilute the collected solution to a known final volume (e.g., 10 mL) with DMF in a volumetric flask.[23]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 301 nm against a blank of the deprotection solution diluted in the same manner.[23]
-
Calculate Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration and subsequently the resin loading (in mmol/g). The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is typically taken as 7800 M⁻¹cm⁻¹.
Qualitative Analysis: The Kaiser Test for Coupling Completion
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[23] It is performed after the coupling step to confirm that all available amino groups have successfully reacted with the incoming amino acid.
-
Positive Result (Blue Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines, confirming a successful coupling reaction.
Detailed Protocol 4: Kaiser Test
-
Sample Collection: Transfer a small sample of resin beads (1-5 mg) from the reaction vessel to a small test tube.
-
Washing: Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.[23]
-
Add Reagents: Add 2-3 drops each of Kaiser Test Reagents A (potassium cyanide in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).[23]
-
Heating: Heat the test tube to 100-110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution. A deep blue color indicates a failed coupling, necessitating a second coupling step.
Summary of Analytical Techniques
| Technique | Purpose | Type | When to Perform | Outcome |
| UV-Vis Spectroscopy | Confirm Fmoc removal; Determine resin loading[23] | Quantitative | After Fmoc deprotection | Absorbance value used to calculate molar quantity |
| Kaiser Test | Confirm coupling completion[23] | Qualitative | After coupling and washing | Color change indicates presence/absence of free amines |
| Mass Spectrometry | Verify mass of intermediate or final peptide[21] | Quantitative | After cleavage of a small sample or at end of synthesis | Molecular weight confirmation |
Final Cleavage and Applications in Drug Development
Once the peptide sequence is fully assembled, the final step involves cleaving the peptide from the resin support and simultaneously removing all side-chain protecting groups (like the tBu group on D-Serine). This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA) with various scavengers to prevent side reactions.[19][21]
The incorporation of Fmoc-D-Serine and other D-amino acids is a powerful strategy in modern drug discovery.[2] Peptides containing D-amino acids often exhibit significantly enhanced resistance to enzymatic degradation in vivo, leading to longer plasma half-lives and improved therapeutic potential. This approach is widely used in the development of peptide-based drugs, peptidomimetics, and other innovative biomolecules.[2][15][25]
References
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- (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine | Amino Acid Derivative | MedChemExpress. (n.d.).
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- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment - Benchchem. (n.d.).
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).
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- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
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- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... - ResearchGate. (n.d.).
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- (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine | Amino Acid Derivative | MedChemExpress. (n.d.).
- Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine - PubMed. (n.d.).
- Fmoc-D-Ser-OH [116861-26-8] - Aapptec Peptides. (n.d.).
- Fmoc-D-Ser(tBu)-OH Novabiochem 128107-47-1 - Sigma-Aldrich. (n.d.).
- What Are Fmoc Protecting Groups? - Chemistry For Everyone - YouTube. (2025).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Fmoc Test Protocols and Methods - Springer Nature Experiments. (n.d.).
- Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy - MDPI. (n.d.).
- Fmoc- D -Ser(tBu)-OH = 98.0 TLC 128107-47-1 - Sigma-Aldrich. (n.d.).
- N-Fmoc-D-serine, 95% | CAS 116861-26-8 | Chemical-Suppliers. (n.d.).
- Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC. (n.d.).
- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid | Journal of the American Chemical Society. (2026).
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